molecular formula C17H18N2O3S B2823105 1-(3-ethyl-4-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole CAS No. 873672-24-3

1-(3-ethyl-4-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2823105
CAS No.: 873672-24-3
M. Wt: 330.4
InChI Key: DWJSZRGVWDSHKX-UHFFFAOYSA-N
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Description

1-(3-ethyl-4-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines a benzimidazole core with a sulfonyl group and various substituents

Preparation Methods

The synthesis of 1-(3-ethyl-4-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. The sulfonyl group is then introduced through a sulfonation reaction, often using reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-ethyl-4-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-ethyl-4-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-ethyl-4-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(3-ethyl-4-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-ethyl-4-methoxyphenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-13-11-14(9-10-17(13)22-3)23(20,21)19-12(2)18-15-7-5-6-8-16(15)19/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJSZRGVWDSHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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